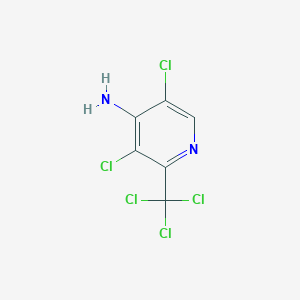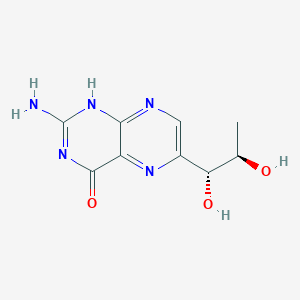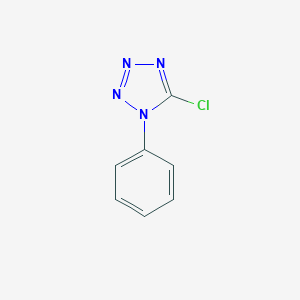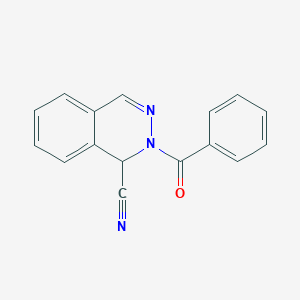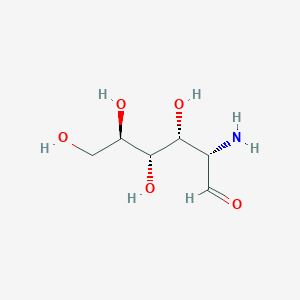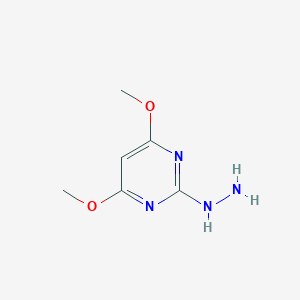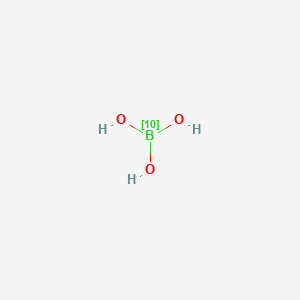
Ácido bórico (H310BO3)
Descripción general
Descripción
Boric acid, also known as hydrogen borate, is a chemical compound with the formula H3BO3. It is a white, odorless, crystalline solid that is soluble in water and is commonly used in a variety of applications. It is one of the most commonly used acids in the laboratory and is used in a variety of research and industrial applications. Boric acid is an important compound in the synthesis of other compounds, and its biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Biología molecular
El ácido bórico es un reactivo de uso común en biología molecular para la preparación de tampones como Tris Borato EDTA . Tiene aplicaciones en electroforesis capilar y en gel .
Síntesis orgánica
El ácido bórico ha demostrado ser un catalizador versátil en la síntesis orgánica . Ha catalizado con éxito varias conversiones orgánicas útiles en el laboratorio de química del día a día, como reacciones de adición, esterificación, sustitución y condensación . También es útil en numerosas reacciones multicomponente que participan en la síntesis de varios heterociclos de importancia biológica .
Química verde
El ácido bórico ha despertado un interés excepcional al desempeñar el papel de catalizador en la síntesis orgánica debido a su disponibilidad comercial, su excelente solubilidad en agua, su estabilidad ambiental, su facilidad de manejo, su bajo costo y su naturaleza ecológica . Ha demostrado su eficiencia catalítica en diversas transformaciones orgánicas .
Aplicaciones industriales
El ácido bórico se ha empleado en una multitud de aplicaciones, desde la impermeabilización de telas hasta el endurecimiento del acero .
Industria del vidrio y la cerámica
La industria del vidrio y la cerámica depende mucho del ácido bórico, especialmente en la producción de vidrio borosilicatado . Este vidrio especial es conocido por sus propiedades únicas, incluida su alta resistencia al calor y sus mínimos coeficientes de expansión térmica
Mecanismo De Acción
Target of Action
Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron . It is known to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis . It primarily targets biofilm formation and hyphal transformation of Candida albicans , which are critical virulence factors .
Mode of Action
Boric acid interacts with its targets through electron donor-acceptor interactions . As a Lewis acid, it forms complexes with amino- and hydroxy acids, carbohydrates, nucleotides, and vitamins . These interactions are believed to be beneficial for human health .
Biochemical Pathways
Boric acid’s mode of action affects the IL-6/JAK2/STAT3 signaling pathway modulated by AMPK . It also influences the Sema3A/PlxnA1 axis and homocysteine levels . These pathways are crucial for oxidative stress and inflammation, which are pivotal roles in various health conditions .
Pharmacokinetics
Boric acid is well absorbed on oral dosing . Its biological half-life is about 21 hours in humans and has an affinity for some tissues, especially bone . The pharmacokinetics rule out the risk of cumulative poisoning with topical preparations containing low amounts of boric acid .
Result of Action
The molecular and cellular effects of boric acid’s action include the inhibition of biofilm formation and hyphal transformation of Candida albicans . This results in the arrest of fungal growth . In addition, boric acid has been found to alleviate gastric mucosal lesions and decrease reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, improving the overall oxidation state of the body while enhancing antioxidant status .
Action Environment
Boric acid’s action, efficacy, and stability can be influenced by environmental factors. For instance, its absorption and effectiveness can be affected by the pH of the medium . Moreover, its strong neutron absorption capability makes it widely used in nuclear power, military equipment, modern industry, and medicine .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Boric acid is known to exert antioxidant and anti-inflammatory effects by activating the activating transcription factor 4 (ATF4) and nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway . This pathway has been reported to control antioxidant status in the eye .
Cellular Effects
Boric acid has been found to alleviate gastric mucosal lesions . It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, thereby improving the overall oxidation state of the body while enhancing antioxidant status .
Molecular Mechanism
The molecular mechanism of Boric acid involves its interaction with various signaling pathways. It reduces the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mRNA expression of JAK2 and STAT3 is decreased while the expression of AMPK is increased with Boric acid pretreatment .
Temporal Effects in Laboratory Settings
In laboratory settings, Boric acid has been shown to reduce oxidative stress caused by acute high-dose alcohol consumption . This protective effect was observed with the administration of 50 and 100 mg/kg of Boric acid .
Dosage Effects in Animal Models
In animal models, Boric acid has been shown to protect certain organs (liver, kidney, and brain) from the damaging effects of alcohol by reducing oxidative stress .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Propiedades
IUPAC Name |
trihydroxy(10B)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893936 | |
| Record name | Boric acid (H310BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.035 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13813-79-1 | |
| Record name | Boric acid (H310BO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid (H310BO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (H310BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [10B]orthoboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about using Boron-10 enriched Boric acid as a starting material in this synthesis?
A1: Using Boron-10 enriched Boric acid (H310BO3) as the starting material is crucial because it allows for the direct synthesis of Boron-10 enriched polyhedral boranes [, ]. These compounds have various applications, including their potential use in Boron Neutron Capture Therapy (BNCT), a cancer treatment modality.
Q2: What are the key steps involved in converting Boric acid (H310BO3) to Boron-10 enriched pentaborane(9) (10B5H9)?
A2: The synthesis involves a multi-step process:
Q3: How is 10B5H9 further utilized in the synthesis of anti-10B18H22?
A3: 10B5H9 undergoes a cage expansion reaction when treated with either NaH or tert-butyllithium (t-BuLi) in a 2:1 molar ratio. This generates [M]10B9H14, which then participates in a redox reaction with anhydrous NiCl2 in n-hexane. This final step produces the fused cage compound anti-10B18H22 as the sole solid borane product with a yield of 42% [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

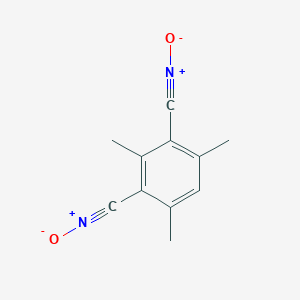
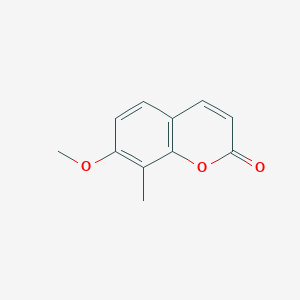
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
